

# ANG1005: A Technical Guide on the Mechanism of Action in Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **ANG1005**, a peptide-drug conjugate designed for the treatment of glioblastoma. It details the molecule's mechanism of action, from its transport across the blood-brain barrier to its cytotoxic effects within tumor cells, supported by quantitative data, experimental methodologies, and visual diagrams.

## **Core Concept: Overcoming the Blood-Brain Barrier**

Glioblastoma multiforme (GBM) remains one of the most challenging cancers to treat, largely due to the protective blood-brain barrier (BBB). The BBB is a specialized system of capillary endothelial cells that prevents most therapeutic agents from reaching the brain parenchyma.[1] [2] Paclitaxel, a potent anti-cancer agent, is normally ineffective against glioblastoma because it is actively removed from the BBB by the P-glycoprotein (P-gp) efflux pump.[2][3]

**ANG1005** is a novel drug conjugate engineered to circumvent this challenge. It consists of three molecules of the chemotherapeutic agent paclitaxel covalently linked to Angiopep-2, a 19-amino acid peptide vector.[4][5][6] This design leverages a physiological pathway to deliver paclitaxel to brain tumors.[1]

## **Mechanism of Action: A Dual-Targeting Approach**

The mechanism of action of **ANG1005** can be described in a two-step process: transport across the BBB and intracellular drug release and action.



### **Step 1: LRP1-Mediated Transcytosis Across the BBB**

**ANG1005**'s ability to cross the BBB is mediated by the low-density lipoprotein receptor-related protein 1 (LRP1).[7][8][9] LRP1 is highly expressed on the endothelial cells of the BBB and is also upregulated on malignant glioma cells.[10][11][12][13]

The Angiopep-2 peptide acts as a ligand for the LRP1 receptor.[14][15] The binding of **ANG1005** to LRP1 initiates receptor-mediated transcytosis, a process that actively transports the entire conjugate from the bloodstream, across the endothelial cells, and into the brain parenchyma.[2][16] This transport mechanism effectively bypasses the P-gp efflux pump that typically expels paclitaxel.[3][6] Preclinical studies have demonstrated that this process significantly increases the delivery of paclitaxel to the brain.[3][17]



Click to download full resolution via product page

Diagram 1: ANG1005 crossing the Blood-Brain Barrier via LRP1-mediated transcytosis.

# Step 2: Tumor Cell Uptake and Intracellular Paclitaxel Release

Once within the brain parenchyma, **ANG1005** targets glioblastoma cells, which also overexpress the LRP1 receptor.[13][18] The conjugate binds to LRP1 on the tumor cell surface and is internalized through endocytosis.[4]

Inside the glioblastoma cell, the **ANG1005** conjugate is trafficked to lysosomes. Within the acidic environment of the lysosome, esterase enzymes cleave the ester bonds linking paclitaxel to the Angiopep-2 peptide.[2][4] This releases the three active paclitaxel molecules into the cytoplasm.



## Foundational & Exploratory

Check Availability & Pricing

The freed paclitaxel then exerts its well-established antineoplastic effect. It binds to the  $\beta$ -tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for mitotic spindle formation and disassembly.[2][6] This disruption of microtubule function leads to a blockage of the cell cycle in the G2/M phase, ultimately inducing apoptosis and tumor cell death.[2][3][6]





Click to download full resolution via product page

Diagram 2: Intracellular mechanism of action of ANG1005 in a glioblastoma cell.



## **Quantitative Data Summary**

The efficacy of **ANG1005**'s transport and action has been quantified in several preclinical and clinical studies.

Table 1: Preclinical Brain Uptake and Efficacy

| Parameter                                     | ANG1005                    | Paclitaxel<br>(Control)    | Fold Increase | Reference |
|-----------------------------------------------|----------------------------|----------------------------|---------------|-----------|
| Brain Influx<br>Transfer<br>Coefficient (Kin) | 7.3 ± 0.2 x 10-3<br>mL/s/g | 8.5 ± 0.5 x 10-5<br>mL/s/g | 86-fold       | [17]      |
| In Vivo<br>Brain/Metastases<br>Uptake         | -                          | -                          | 4 to 54-fold  | [17]      |
| Survival in U87<br>MG Xenograft<br>Model      | Significant<br>Increase    | -                          | -             | [1][14]   |

Table 2: Phase I/II Clinical Trial Data in Recurrent High-Grade Glioma



| Study Phase                                    | Dose        | Key Efficacy<br>Endpoint                                 | Result      | Reference    |
|------------------------------------------------|-------------|----------------------------------------------------------|-------------|--------------|
| Phase I                                        | ≥ 300 mg/m² | Disease Control<br>Rate (Stable<br>Disease or<br>better) | 56%         | [11]         |
| Phase I                                        | 650 mg/m²   | Recommended<br>Phase II Dose<br>(MTD)                    | -           | [11]         |
| Phase II<br>(NCT01967810)                      | 600 mg/m²   | Median<br>Progression-Free<br>Survival (PFS)             | 1.4 months  | [12][19][20] |
| Phase II (Arm 1:<br>Recurrent GBM)             | 600 mg/m²   | Median Overall<br>Survival (OS)                          | 13.4 months | [12][19][20] |
| Phase II (Arm 2:<br>Bevacizumab<br>Refractory) | 600 mg/m²   | Median Overall<br>Survival (OS)                          | 5.8 months  | [12][19][20] |

Note: While the Phase II trial (NCT01967810) established the safety of **ANG1005**, it did not meet its primary efficacy endpoints in a heavily pretreated patient population.[10][12][19]

## **Key Experimental Protocols**

The mechanism and efficacy of **ANG1005** have been elucidated through various key experiments.

#### In Situ Brain Perfusion

- Objective: To quantify the rate of **ANG1005** transport across the BBB.
- Methodology: The brain vasculature of anesthetized rats is isolated and perfused with a
  buffered saline solution containing radiolabeled 125I-ANG1005 or 3H-paclitaxel for a short
  duration. After perfusion, the brain is removed, and radioactivity is measured to calculate the
  brain influx transfer coefficient (Kin), representing the unidirectional influx rate. To confirm



LRP1 involvement, competitive inhibition studies are performed by co-perfusing with unlabeled Angiopep-2 or other LRP ligands.[17]

## **Intracerebral Tumor Xenograft Model**

- Objective: To assess the in vivo anti-tumor efficacy of ANG1005.
- Methodology: Human U87 MG glioblastoma cells are stereotactically implanted into the
  brains of immunodeficient nude mice. After tumor establishment, mice are treated with
  intravenous injections of ANG1005, paclitaxel, or a vehicle control. Animal survival, body
  weight, and clinical symptoms are monitored daily. The primary endpoint is a significant
  increase in the survival of ANG1005-treated mice compared to control groups.[6]

### **Cell Cycle Analysis**

- Objective: To confirm the intracellular mechanism of action of paclitaxel released from ANG1005.
- Methodology: U87 MG glioblastoma cells are cultured and treated with equimolar concentrations of ANG1005 or paclitaxel for 24 hours. Following treatment, cells are harvested, fixed, and stained with a DNA-intercalating dye such as propidium iodide. The DNA content of individual cells is then analyzed using a flow cytometer. An accumulation of cells in the G2/M phase of the cell cycle indicates mitotic arrest, consistent with paclitaxel's mechanism.[6]





Click to download full resolution via product page

Diagram 3: Workflow for cell cycle analysis to confirm **ANG1005**'s intracellular effect.

## Conclusion

**ANG1005** represents a sophisticated approach to drug delivery for glioblastoma. By conjugating paclitaxel to the Angiopep-2 peptide, it successfully utilizes the LRP1 receptor for active transport across the blood-brain barrier and into tumor cells. Once inside, it releases its cytotoxic payload, leading to mitotic arrest and apoptosis. While clinical trials in heavily



pretreated glioma patients have not shown significant efficacy, the mechanism of **ANG1005** demonstrates the potential of peptide-drug conjugates to overcome the significant challenge of the blood-brain barrier in treating central nervous system malignancies.[12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Paclitaxel trevatide Wikipedia [en.wikipedia.org]
- 3. Antitumour activity of ANG1005, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 ProQuest [proquest.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antitumour activity of ANG1005, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. FDA grants fast-track designation to Angiochem's glioblastoma multiforme drug Pharmaceutical Technology [pharmaceutical-technology.com]
- 10. academic.oup.com [academic.oup.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Phase II trial of blood-brain barrier permeable peptide-paclitaxel conjugate ANG1005 in patients with recurrent high-grade glioma PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Revealing Angiopep-2/LRP1 Molecular Interaction for Optimal Delivery to Glioblastoma (GBM) - PMC [pmc.ncbi.nlm.nih.gov]



- 16. Targeting metastatic breast cancer with ANG1005, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) PMC [pmc.ncbi.nlm.nih.gov]
- 17. Uptake of ANG1005, a novel paclitaxel derivative, through the blood-brain barrier into brain and experimental brain metastases of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Influence of glioma tumour microenvironment on the transport of ANG1005 via low-density lipoprotein receptor-related protein 1 PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Phase II trial of blood-brain barrier permeable peptide-paclitaxel conjugate ANG1005 in patients with recurrent high-grade glioma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ANG1005: A Technical Guide on the Mechanism of Action in Glioblastoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858675#ang1005-mechanism-of-action-in-glioblastoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com